ADAT1 Human Pre-designed siRNA Set A

Anticancer drug screening Cytotoxicity assay Microtubule inhibitor

Select DAT1 for reversible tubulin binding enabling washable mitotic block studies, unlike irreversible colchicine. Its fast binding kinetics, p53-independent efficacy, and retention of activity in Ras/Raf-mutated models make it a superior probe for angiogenesis and genetically-defined cancer research.

Molecular Formula C17H15N3O2S
Molecular Weight 325.4 g/mol
Cat. No. B1669836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADAT1 Human Pre-designed siRNA Set A
Synonyms4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole
DAT1 compound
Molecular FormulaC17H15N3O2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)N
InChIInChI=1S/C17H15N3O2S/c1-22-13-9-7-12(8-10-13)19-17-20-16(18)15(23-17)14(21)11-5-3-2-4-6-11/h2-10H,18H2,1H3,(H,19,20)
InChIKeyIVBPIRYPDAOPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole: A Distinct Colchicine-Site Tubulin Inhibitor with Unique Pharmacological Profile


4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole, commonly referred to as DAT1, is a synthetic diaminoketothiazole that functions as a microtubule-destabilizing agent by binding to the colchicine site on tubulin [1]. It was identified from a cell-based phenotypic screen for cytotoxic compounds and has been characterized as both an antimitotic and antiangiogenic agent [2]. The compound possesses a molecular formula of C17H15N3O2S, a molecular weight of 325.4 g/mol, and is identified by CAS number 107401-70-7 [3]. Unlike many conventional microtubule-targeting agents, DAT1 exhibits a unique combination of properties including reversible tubulin binding, activity independent of p53 status, and efficacy against Ras/Raf-mutated cancer models [1].

Why 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole Cannot Be Replaced by Generic Colchicine-Site Binders


The colchicine-binding site on tubulin is targeted by numerous small molecules, including colchicine itself, combretastatin A-4 (CA-4), and various synthetic agents like the SMART (methoxybenzoyl-aryl-thiazole) series [1]. However, simply sharing a binding site does not confer identical pharmacological profiles. Generic substitution among colchicine-site binders fails due to critical differences in binding kinetics, reversibility, pH dependence, and downstream signaling effects [2]. For instance, colchicine exhibits slow, essentially irreversible binding that contributes to its clinical toxicity and narrow therapeutic window, whereas DAT1 demonstrates fast, reversible binding with a distinct pH optimum [3]. Furthermore, the susceptibility of many microtubule inhibitors to P-glycoprotein-mediated multidrug resistance (MDR) limits their clinical utility, a problem that certain structural classes like the SMART template face [1]. The following quantitative evidence demonstrates precisely where DAT1 diverges from its closest comparators, making it a non-interchangeable research tool and a differentiated lead candidate.

Quantitative Differentiation Evidence for 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (DAT1)


Cytotoxic Potency Profile Across Nine Cancer Cell Lines Versus Paclitaxel, Vinblastine, and Colchicine

In a direct head-to-head comparison across nine cancer cell lines, DAT1 exhibited a distinct potency spectrum relative to the clinical microtubule-targeting agents paclitaxel, vinblastine, and colchicine [1]. In 5 out of 9 cell lines, DAT1 showed activity with IC50 values in the range of 0.05-0.3 μM, and in 2 cell lines, the values were in the range of 1-5 μM [1]. Notably, in HeLa cells, DAT1 achieved a GI50 of 0.054±0.007 μM, which is comparable to paclitaxel (0.034±0.008 μM) but 22-fold less potent than vinblastine (0.001±0.0001 μM) and only 2.2-fold less potent than colchicine (0.024±0.011 μM) [2]. This pattern of activity distinguishes DAT1 from both vinca alkaloids and taxanes.

Anticancer drug screening Cytotoxicity assay Microtubule inhibitor GI50 comparison

Binding Kinetics and Reversibility on Tubulin Versus Colchicine

DAT1 binds to tubulin with a dissociation constant (Kd) of 2.9±1 μM at 24°C, occupying a site that overlaps with the conventional colchicine-binding pocket [1]. However, the binding is reversible with a fast conformational change, in stark contrast to colchicine, which exhibits slow, essentially irreversible binding that contributes to its clinical toxicity [2]. Molecular dynamic simulations revealed that DAT1 forms a different number of hydrogen-bonding interactions with tubulin compared to colchicine, which accounts for its distinct pH optimum (lower than colchicine) and binding environment [3]. This mechanistic divergence translates to a reversible mitotic block that can be washed out, whereas colchicine's mitotic arrest persists due to slow dissociation [3].

Tubulin binding Reversible inhibition Colchicine-site ligand Binding kinetics

Antiangiogenic Activity at Sub-Cytotoxic Concentrations

DAT1 inhibits key endothelial cell processes required for angiogenesis—invasion, migration, and tubule formation—at concentrations that are not cytotoxic to normal endothelium [1]. This is a critical differentiation point, as many microtubule-targeting agents that exhibit antiangiogenic activity do so only at concentrations that also kill endothelial cells, limiting their therapeutic window. DAT1 decreases expression of cell adhesion markers and suppresses Akt phosphorylation, a key pro-angiogenic signaling node [1]. In contrast, the SMART template series from which DAT1 is derived, while potent in cancer cell cytotoxicity, required significant optimization to improve aqueous solubility and bioavailability [2].

Angiogenesis inhibition Endothelial cell assay Akt signaling Anti-vascular agent

Activity in p53-Mutant and Ras/Raf-Mutated Cancer Models

Many clinically used anticancer compounds require functional p53 for their mechanism of action, limiting their efficacy in tumors with p53 mutations [1]. DAT1 induces apoptosis in a p53-independent manner by upregulating death receptor 5 (DR5) via the Ras/Raf/MEK/ERK signaling pathway [1]. In colon cancer models, DAT1 is active in both in vitro and in vivo xenografts with nonfunctional p53 and shows enhanced efficacy in cells harboring mutated Ras or Raf [1]. Minimal toxicity was observed in both acute and subacute studies, supporting its potential as a candidate for chemotherapy in p53-deficient and Ras-mutant cancers [1]. This is a stark contrast to many standard microtubule inhibitors that rely on p53-mediated apoptosis pathways.

p53-independent apoptosis Ras/Raf mutation Colon cancer Xenograft efficacy

High-Impact Research Applications for 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole Based on Validated Differentiation


Probing Reversible Microtubule Perturbation in Live-Cell Imaging

DAT1's fast, reversible tubulin binding and washable mitotic block [1] make it an ideal probe for studying dynamic microtubule processes in living cells. Unlike colchicine, which causes irreversible binding and prolonged mitotic arrest, DAT1 allows researchers to apply and then remove the inhibitor to observe recovery dynamics [1]. This is particularly valuable for high-content screening assays where temporal control over microtubule perturbation is required.

Investigating Antiangiogenic Signaling Pathways Independent of Cytotoxicity

DAT1 inhibits endothelial cell invasion, migration, and tubule formation at concentrations that are not cytotoxic to normal endothelium, while also suppressing Akt phosphorylation [2]. This uncoupling of antiangiogenic activity from cytotoxicity enables researchers to dissect tubulin-dependent angiogenic signaling pathways without the confounding variable of cell death. It serves as a selective tool for studying vascular biology and screening for antiangiogenic agents.

Targeting p53-Deficient and Ras-Mutant Cancers in Preclinical Models

DAT1 retains full efficacy in p53-mutant and p53-knockout colon cancer xenografts and shows enhanced activity in cells with Ras or Raf mutations [3]. This makes it a critical positive control or lead compound for drug discovery programs focused on genetically defined, difficult-to-treat cancers. Its p53-independent mechanism via ERK-mediated DR5 upregulation provides a pathway-specific research tool [3].

Comparative Microtubule Pharmacology Studies

The availability of direct head-to-head GI50 data for DAT1 alongside paclitaxel, vinblastine, and colchicine across multiple cell lines [4] positions DAT1 as a benchmark colchicine-site binder for comparative studies. Researchers can use these quantitative benchmarks to calibrate new microtubule inhibitors or to study cell-line-specific sensitivities to different classes of microtubule-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADAT1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.